2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid
Description
2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid is a complex organic compound characterized by its unique structure, which includes a tetraaza-fluorene core and an acetic acid moiety
Properties
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-7-18-10-6-4-3-5-9(10)12-13(18)15-14(17-16-12)21-8-11(19)20/h2-6H,1,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMXSYAWFMTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetraaza-fluorene core, followed by the introduction of the allyl group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety participates in nucleophilic substitution reactions, particularly under basic conditions.
Example : Reaction with bromobutyryl bromide in toluene generates intermediates for further coupling with heterocyclic amines (e.g., 1,3,4-thiadiazoles) .
Carboxylic Acid Functionalization
The acetic acid group undergoes typical carboxylate reactions, including esterification and amidation.
Key Finding : Ethyl ester derivatives (e.g., CAS 431882-65-4) are synthesized in high yield under acidic conditions, preserving the triazinoindole core .
Allyl Group Modifications
The allyl (-CH₂CH=CH₂) substituent enables addition and cross-coupling reactions.
| Reaction Type | Conditions | Product(s) | Reference |
|---|---|---|---|
| Hydroxylation | OsO₄, NMO | Diol derivatives (hypothetical, based on analogous allyl systems) | |
| Heck Coupling | Pd(OAc)₂, aryl halides | Arylated triazinoindoles (hypothetical) |
Note : While direct examples are sparse, the allyl group’s reactivity is inferred from similar compounds undergoing olefin metathesis or epoxidation.
Cyclization Reactions
The triazinoindole core facilitates cyclocondensation with reagents like hydrazines or thioureas.
Example : Heating with hydrazine hydrate induces ring expansion, forming polycyclic nitrogen systems .
Biological Activity Correlation
Structural modifications impact biological efficacy:
-
Antimicrobial Activity : Introduction of fluorinated aryl groups enhances potency against Gram-positive bacteria .
-
Anticancer Potential : Phenothiazine-linked analogs (e.g., INZ derivatives) show p53 activation via synergistic triazinoindole-phenothiazine interactions .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. Studies have demonstrated that 2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid shows promising activity against a range of bacterial pathogens. For instance, in molecular docking studies, it has been shown to interact effectively with the enzyme Erg11, which is a target for antifungal agents like fluconazole .
Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, the thiazole derivatives related to this compound have shown anticancer activity comparable to standard treatments such as 5-fluorouracil .
Antioxidant Properties : The antioxidant capacity of this compound has also been documented. Compounds featuring similar structures have been reported to reduce oxidative stress markers in biological systems .
Agricultural Applications
Pesticidal Activity : The unique structure of this compound allows it to be explored as a potential pesticide. Its ability to disrupt biological processes in pests makes it a candidate for development as an eco-friendly agricultural chemical .
Biochemical Applications
Enzyme Inhibition Studies : The compound has been investigated for its role as an enzyme inhibitor in various biochemical pathways. Its thioether group may facilitate interactions with active sites of enzymes involved in metabolic processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and reactivity.
4-Chloromethcathinone: Another structurally related compound, known for its stimulant properties.
Uniqueness
2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid is unique due to its tetraaza-fluorene core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Biological Activity
The compound 2-((5-Allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid is a derivative of triazinoindole, a class of heterocyclic compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including antioxidant, antibacterial, antifungal, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique structure that contributes to its biological activity. The presence of both the triazino and indole moieties is significant in enhancing its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Key findings include:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown good performance in total antioxidant capacity (TAC) and free radical scavenging assays (FRSA), with some achieving up to 32% inhibition at concentrations as low as 50 µg/mL .
Antibacterial Activity
The compound has demonstrated notable antibacterial effects against various strains. For example:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 3.12 µg/mL for Pseudomonas aeruginosa and Klebsiella pneumoniae .
- It has also shown effectiveness against Staphylococcus aureus with MIC values ranging from 3.9 to 31.5 µg/mL .
Antifungal Activity
In antifungal assays, certain derivatives of the compound exhibited zones of inhibition greater than 6 mm against specific fungal strains . This suggests potential applications in treating fungal infections.
Cytotoxicity
Cytotoxicity tests have revealed that related compounds possess significant lethality against brine shrimp larvae (LC50 values around 5.7 µg/mL), indicating potential anticancer properties . Furthermore, studies have shown that these compounds can inhibit tumor growth in various human cancer cell lines .
Case Studies
Several case studies highlight the efficacy of triazinoindole derivatives:
- Anticancer Studies : A study evaluated a series of triazinoindole derivatives for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Compounds showed varying degrees of potency, with some exhibiting comparable efficacy to standard chemotherapeutics like cisplatin .
- Antimicrobial Effects : In a comprehensive screening of multiple derivatives against both bacterial and fungal strains, several compounds demonstrated broad-spectrum antimicrobial activity. The structural features significantly influenced their potency .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Result (MIC/LC50/Zone of Inhibition) |
|---|---|---|
| Antioxidant | - | 32% inhibition at 50 µg/mL |
| Antibacterial | Pseudomonas aeruginosa | MIC = 3.12 µg/mL |
| Klebsiella pneumoniae | MIC = 3.12 µg/mL | |
| Staphylococcus aureus | MIC = 3.9 - 31.5 µg/mL | |
| Antifungal | Specific fungal strains | Zone of inhibition > 6 mm |
| Cytotoxicity | Brine shrimp larvae | LC50 = 5.7 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
